molecular formula C₂₁H₂₃ClO₆ B1663457 (E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate CAS No. 872313-42-3

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

Cat. No. B1663457
M. Wt: 406.9 g/mol
InChI Key: VQCJAJASUCFYAI-XSFVSMFZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Applications in Agriculture

  • Fungicide Synthesis : This compound is used in the synthesis of novel fungicides like pyraoxystrobin and azoxystrobin. These fungicides exhibit broad-spectrum activity and high effectiveness against fungi (Liu et al., 2011). Another study described a practical synthesis approach for azoxystrobin, highlighting its potential as a fungicide in agriculture (Pi Hong-jun, 2007).

  • Radioactive Labeling for Environmental Studies : Radioactively labeled versions of these fungicides (e.g., pyraoxystrobin) have been developed for use as radiotracers in metabolism, toxicology, mode of action, and environmental studies (Liu et al., 2011).

Environmental Impact and Soil Interaction

  • Soil Adsorption and Leaching : The environmental behavior of these compounds in soils has been extensively studied. For instance, the adsorption/desorption and migration behavior of pyraoxystrobin in various agricultural soils were investigated, revealing significant implications for surface and groundwater safety (Xunyue Liu et al., 2018).

  • Environmental Dynamics : The dynamic characteristics of SYP-3343 (a related strobilurin fungicide) in aerobic soils were analyzed, providing insights into the degradation, mineralization, and microbial interaction in soils (Xun Liu et al., 2014).

Chemical Synthesis and Polymerization

  • Synthesis and Copolymerization : The compound has been used in the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were then copolymerized with styrene. This indicates potential applications in material science and polymer chemistry (Whelpley et al., 2022).

  • Building Block in Organic Synthesis : Methyl (E)-4-Chloro-3-methoxy-2-butenoate, a closely related compound, has been highlighted for its versatility as a building block in various nucleophilic substitution reactions, suggesting wide applications in organic synthesis (Duc et al., 1992).

Medicinal and Biological Research

  • Antioxidant Activity : Certain derivatives of this compound have shown antioxidant activities, as demonstrated in studies exploring their potential in medicinal chemistry (Nguyen et al., 2021).

  • Fungicidal Evaluation : Novel chalcone-based strobilurin analogues, which include variants of the compound, have been synthesized and evaluated for their fungicidal activities. This research suggests potential applications in developing new fungicides (Zhao et al., 2007).

Safety And Hazards

This involves detailing the potential risks associated with handling or exposure to the compound, as well as appropriate safety precautions.


Future Directions

This involves discussing potential areas of future research or applications for the compound.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCJAJASUCFYAI-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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